N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H14ClN3O3S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0444402 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Research on benzothiazole derivatives, including those structurally similar to N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide, highlights their significant antibacterial properties. Gupta et al. (2018) synthesized hydroxy-substituted benzothiazole derivatives, demonstrating potent antibacterial activity against Streptococcus pyogenes. These compounds were synthesized through a series of reactions involving 4-amino-2-chlorophenol and various nitrobenzoylchlorides, with compound A-03, A-04, and A-08 showing the most promising activity (Gupta, 2018).
Antitumor Evaluation
Benzothiazole derivatives have also been studied for their antitumor properties. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, which exhibited cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells. These derivatives were synthesized by condensing substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to amino derivatives (Racané et al., 2006).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of benzothiazole compounds contribute significantly to organic and medicinal chemistry. Chakraborti et al. (2007) reported a clean and efficient "on water" synthesis method for 2-substituted benzothiazoles/benzothiazolines from aromatic, heteroaromatic, and styryl aldehydes with 2-aminothiophenol. This method highlights the chemoselectivity and green chemistry aspects of synthesizing benzothiazole derivatives without generating waste (Chakraborti et al., 2007).
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-6-7-13(11-18(12)25(27)28)20(26)23-17-10-14(8-9-15(17)22)21-24-16-4-2-3-5-19(16)29-21/h2-11H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKSDBBEHJTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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